molecular formula C6H12N2O B13114374 5-Methoxy-2,3-diazabicyclo[2.2.1]heptane

5-Methoxy-2,3-diazabicyclo[2.2.1]heptane

Cat. No.: B13114374
M. Wt: 128.17 g/mol
InChI Key: ZVLWLUVBLFKTQH-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-diazabicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that includes a diazabicycloheptane core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for interesting chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-diazabicyclo[2.2.1]heptane typically involves the use of organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio . Further modifications can deliver products possessing natural product scaffolds, including diazabicyclo[2.2.1]heptane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-diazabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents suitable for the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups into the molecule.

Scientific Research Applications

5-Methoxy-2,3-diazabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-diazabicyclo[2.2.1]heptane involves its interaction with molecular targets through its diazabicycloheptane core. This interaction can affect various biochemical pathways, depending on the specific application. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diazabicyclo[2.2.1]heptane: Similar core structure but lacks the methoxy group.

    2,7-Diazabicyclo[2.2.1]heptane: Different substitution pattern on the bicyclic core.

    Prolinamide: Shares some structural features but differs in the overall framework.

Uniqueness

5-Methoxy-2,3-diazabicyclo[2.2.1]heptane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

5-methoxy-2,3-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H12N2O/c1-9-6-3-4-2-5(6)8-7-4/h4-8H,2-3H2,1H3

InChI Key

ZVLWLUVBLFKTQH-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CC1NN2

Origin of Product

United States

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